molecular formula C11H11FN2O B1446564 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1240381-83-2

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B1446564
CAS No.: 1240381-83-2
M. Wt: 206.22 g/mol
InChI Key: NVXLBCNIHBTWCG-UHFFFAOYSA-N
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Description

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a fluorinated heterocyclic compound with a molecular formula of C11H11FN2O and a molecular weight of 206.22 g/mol . This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core with a fluorine atom at the 8th position. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .

Scientific Research Applications

8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. These characteristics make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-fluoro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLBCNIHBTWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 2
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 3
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 4
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 5
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Reactant of Route 6
8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one

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